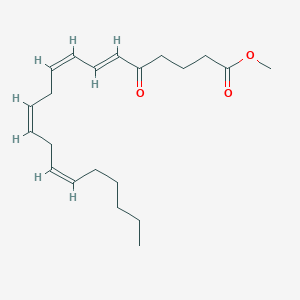

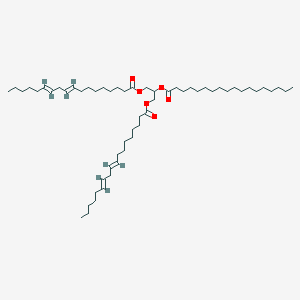

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester

Vue d'ensemble

Description

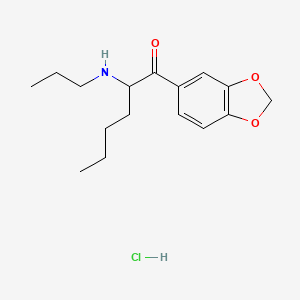

5-OxoETE ester méthylique: est une forme estérifiée de l'acide cétonique polyinsaturé 5-oxo-6E,8Z,11Z,14Z-eicosatétraénoïque. Ce composé est un puissant agent pro-inflammatoire et est impliqué dans divers processus biologiques, notamment l'inflammation et le cancer . Il agit comme un agoniste du récepteur oxoéicosanoïde 1, qui est fortement exprimé dans les éosinophiles et d'autres cellules immunitaires .

Applications De Recherche Scientifique

Chemistry: 5-OxoETE methyl ester is used as a reference compound in lipid biochemistry studies. It helps in understanding the pathways and mechanisms of lipid oxidation and metabolism .

Biology: In biological research, 5-OxoETE methyl ester is used to study the role of oxoeicosanoids in inflammation and immune response. It is particularly useful in studying eosinophil and neutrophil chemotaxis .

Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as asthma and other eosinophilic disorders. It is also studied for its role in cancer progression and as a potential target for cancer therapy .

Industry: In the pharmaceutical industry, 5-OxoETE methyl ester is used in the development of drugs targeting the oxoeicosanoid receptor 1. It is also used in the production of high-purity lipid standards for research and development .

Mécanisme D'action

Target of Action

The primary target of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, also known as 5-oxo-ETE, is the OXE receptor . This receptor is a member of the G protein-coupled receptor family . It is highly expressed on eosinophils, neutrophils, basophils, and monocytes . The OXE receptor mediates the actions of 5-oxo-ETE, making it a potent chemoattractant for these inflammatory cells, especially for eosinophils .

Mode of Action

5-oxo-ETE interacts with its target, the OXE receptor, to stimulate various cell types, particularly human leukocytes . It possesses its highest potency and power in stimulating the human eosinophil type of leukocyte . The actions of 5-oxo-ETE are mediated by the G_i-coupled OXE receptor .

Biochemical Pathways

The production of 5-oxo-ETE involves a four-step pathway : a) The release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes. b) Oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). c) Reduction of this 5(S)-HpETE by ubiquitous cellular peroxidases to form 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE). d) The oxidation of 5(S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .

Pharmacokinetics

The synthesis of 5-oxo-ete is regulated by the availability of the obligate cofactor nadp+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .

Result of Action

5-oxo-ETE is suggested to be an important contributor to the formation and progression of eosinophil-based allergic reactions . It is also suggested that 5-oxo-ETE contributes to the development of inflammation, cancer cell growth, and other pathological and physiological events . It promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway .

Action Environment

The action of 5-oxo-ETE can be influenced by environmental factors such as oxidative stress and activation of the respiratory burst in phagocytic cells . These conditions can increase intracellular NADP+ levels, favoring the synthesis of 5-oxo-ETE

Orientations Futures

5-Oxo-ETE may be an important proinflammatory mediator in asthma and other eosinophilic diseases due to its potent actions on eosinophils. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .

Analyse Biochimique

Biochemical Properties

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and immune responses. It is formed by the oxidation of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . This compound interacts with various enzymes, proteins, and biomolecules, including the G protein-coupled receptor OXE receptor 1 (OXER1), which mediates its effects on eosinophils, neutrophils, and monocytes . The interactions between 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester and these biomolecules are crucial for its role in chemotaxis, degranulation, and oxidative metabolism.

Cellular Effects

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester exerts various effects on different cell types and cellular processes. It is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to sites of inflammation . This compound also induces degranulation, leading to the release of granule-bound enzymes and reactive oxygen species, which contribute to the inflammatory response . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester involves its binding to the OXE receptor 1 (OXER1), a G protein-coupled receptor highly expressed on eosinophils, neutrophils, and monocytes . Upon binding to OXER1, this compound activates downstream signaling pathways, including the MAPK pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as oxidative stress and the presence of specific enzymes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inflammatory responses and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant and proinflammatory mediator, promoting the migration and activation of immune cells . At high doses, it can induce toxic or adverse effects, such as excessive inflammation and tissue damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .

Metabolic Pathways

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is involved in several metabolic pathways, primarily related to arachidonic acid metabolism. It is synthesized from 5-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biological effects . The transport and distribution of this compound are crucial for its role in mediating inflammatory and immune responses .

Subcellular Localization

The subcellular localization of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity and interactions with other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'ester méthylique de 5-OxoETE implique généralement l'estérification de l'acide 5-oxo-6E,8Z,11Z,14Z-eicosatétraénoïque. Une méthode courante est la dérivatisation assistée par micro-ondes des acides gras, qui réduit considérablement le temps de réaction par rapport aux méthodes de chauffage conventionnelles . Le processus d'estérification implique la réaction de l'acide avec du méthanol en présence d'un catalyseur, tel que l'acide sulfurique ou l'acide chlorhydrique .

Méthodes de production industrielle: La production industrielle de l'ester méthylique de 5-OxoETE suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une production efficace. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC), sont employées pour garantir la pureté et la constance du produit .

Analyse Des Réactions Chimiques

Types de réactions: L'ester méthylique de 5-OxoETE subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former différents dérivés oxo.

Réduction: Les réactions de réduction peuvent convertir le groupe céto en un groupe hydroxyle.

Substitution: Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes et les nucléophiles sont employés pour les réactions de substitution.

Produits principaux:

Oxydation: Formation de divers dérivés oxo.

Réduction: Formation de dérivés hydroxylés.

Substitution: Formation de dérivés d'acide eicosatétraénoïque substitués.

4. Applications de la recherche scientifique

Chimie: L'ester méthylique de 5-OxoETE est utilisé comme composé de référence dans les études de biochimie lipidique. Il aide à comprendre les voies et les mécanismes de l'oxydation et du métabolisme des lipides .

Biologie: En recherche biologique, l'ester méthylique de 5-OxoETE est utilisé pour étudier le rôle des oxoéicosanoïdes dans l'inflammation et la réponse immunitaire. Il est particulièrement utile pour étudier la chimiotaxie des éosinophiles et des neutrophiles .

Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, telles que l'asthme et d'autres troubles éosinophiliques. Il est également étudié pour son rôle dans la progression du cancer et comme cible potentielle pour la thérapie anticancéreuse .

Industrie: Dans l'industrie pharmaceutique, l'ester méthylique de 5-OxoETE est utilisé dans le développement de médicaments ciblant le récepteur oxoéicosanoïde 1. Il est également utilisé dans la production d'étalons lipidiques de haute pureté pour la recherche et le développement .

5. Mécanisme d'action

L'ester méthylique de 5-OxoETE exerce ses effets en se liant au récepteur oxoéicosanoïde 1 (OXER1), un récepteur couplé aux protéines G. Cette liaison active diverses voies de signalisation intracellulaires, notamment la voie des protéines kinases activées par les mitogènes (MAPK), conduisant à l'activation et à la migration des cellules immunitaires telles que les éosinophiles et les neutrophiles . Le composé favorise également la survie et la prolifération de certaines lignées cellulaires cancéreuses en inhibant l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide 5-hydroxy-6E,8Z,11Z,14Z-eicosatétraénoïque (5-HETE)

- Acide 5-oxo-6E,8Z,11Z,14Z-eicosapentaénoïque (5-oxo-EPE)

- Acide 5-oxo-6E,8Z,11Z,14Z-octadecadiénoïque (5-oxo-ODE)

- Acide 5-oxo-6E,8Z,11Z,14Z-eicosatriénoïque (5-oxo-ETrE)

Unicité: L'ester méthylique de 5-OxoETE est unique en raison de sa forte puissance en tant qu'agoniste du récepteur oxoéicosanoïde 1. Il a une réponse maximale plus élevée dans les tests de recrutement de β-arrestine par rapport à d'autres composés similaires . De plus, son rôle à la fois dans l'inflammation et le cancer en fait un composé d'intérêt significatif dans la recherche scientifique et le développement thérapeutique .

Propriétés

IUPAC Name |

methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPVYNAAXAJXEV-IQTJLPEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)